4-Methylcyclohexylamine 4-Methylcyclohexylamine P-aminocyclohexylmethane appears as a colorless viscous oily liquid with almost no odor. Contact with the skin, eyes and mucous membranes causes severe chemical burns. Toxic by skin absorption. Toxic ammonia and nitrogen oxides may be released upon exposure to fire.
4-Methylcyclohexylamine is an amine.
Brand Name: Vulcanchem
CAS No.: 6321-23-9
VCID: VC21229114
InChI: InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3
SMILES: CC1CCC(CC1)N
Molecular Formula: C7H15N
Molecular Weight: 113.20 g/mol

4-Methylcyclohexylamine

CAS No.: 6321-23-9

Cat. No.: VC21229114

Molecular Formula: C7H15N

Molecular Weight: 113.20 g/mol

* For research use only. Not for human or veterinary use.

4-Methylcyclohexylamine - 6321-23-9

Specification

CAS No. 6321-23-9
Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
IUPAC Name 4-methylcyclohexan-1-amine
Standard InChI InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3
Standard InChI Key KSMVBYPXNKCPAJ-UHFFFAOYSA-N
SMILES CC1CCC(CC1)N
Canonical SMILES CC1CCC(CC1)N

Introduction

Chemical Structure and Properties

Molecular Structure

4-Methylcyclohexylamine (C₇H₁₅N) is a cyclic amine characterized by a cyclohexane ring with an amino group (-NH₂) attached at position-1 and a methyl group (-CH₃) at position-4. The compound exists in both cis and trans isomeric forms, which differ in the spatial orientation of the amino and methyl groups relative to the plane of the cyclohexane ring .

Physical Properties

The physical properties of 4-methylcyclohexylamine vary slightly depending on the isomeric form. Table 1 summarizes the key physical properties of both isomers and their mixture.

Table 1: Physical Properties of 4-Methylcyclohexylamine

Propertycis-4-Methylcyclohexylaminetrans-4-MethylcyclohexylamineMixture (cis and trans)
CAS Number2523-56-02523-55-96321-23-9
Molecular Weight113.2 g/mol113.2 g/mol113.2 g/mol
Physical StateClear liquidClear liquidClear liquid
ColorColorless to light yellowColorless to light yellowColorless to light yellow
Boiling Point154°C152°C149-154°C
Melting Point-8.5°C (estimated)Not specifiedNot specified
Density0.844 g/mL at 25°CNot specified0.855 g/mL at 25°C
Refractive Index1.4550-1.4590Not specified1.4531
Flash Point27°CNot specified27°C
SolubilitySoluble in chloroform, dichloromethane, ethyl acetateNot specifiedNot specified

The compound is generally described as a colorless to light yellow liquid with a density lower than water and a characteristic refractive index . It has moderate volatility with a boiling point in the range of 149-154°C depending on the isomeric composition .

Chemical Properties

4-Methylcyclohexylamine exhibits chemical properties typical of primary amines. It has a pKa value of approximately 10.58 (predicted), indicating its moderate basicity . The compound readily forms salts with acids, including hydrochloride (HCl) and pivalate derivatives that have been utilized in pharmaceutical synthesis .

As an amine, it undergoes characteristic reactions including:

  • Neutralization with acids to form salts

  • Acylation with acid chlorides or anhydrides

  • Alkylation with alkyl halides

  • Condensation with aldehydes and ketones

The compound slowly decomposes in air, yielding ammonia as one of the decomposition products . It is incompatible with acids, oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . When combined with strong reducing agents such as hydrides, it can generate flammable hydrogen gas .

Isomeric Forms

Structural Characteristics

4-Methylcyclohexylamine exists in two primary isomeric forms: cis and trans. These isomers differ in the relative spatial arrangement of the amino and methyl groups with respect to the cyclohexane ring plane.

  • In cis-4-methylcyclohexylamine, both the amino and methyl groups are positioned on the same side of the cyclohexane ring plane.

  • In trans-4-methylcyclohexylamine, the amino and methyl groups are positioned on opposite sides of the cyclohexane ring plane .

These structural differences confer distinct properties and biological activities to each isomer, with the trans isomer demonstrating particularly significant biological activity as a spermidine synthase inhibitor .

Separation and Purification

The separation of cis and trans isomers is an important consideration in research and industrial applications. Various methods have been employed for this purpose:

  • Flash chromatography on silica has been used to separate mixtures of cis and trans isomers for biological studies .

  • Recrystallization techniques can be employed to isolate specific isomers from mixtures .

  • Specialized synthetic routes have been developed to preferentially produce one isomer over the other, as seen in patents for the preparation of cis-4-methylcyclohexylamine .

Synthesis Methods

Industrial Production

The industrial production of 4-methylcyclohexylamine typically involves catalytic hydrogenation processes starting from suitable precursors. One common method utilizes 4-methylcyclohexanone as a starting material, which undergoes catalytic hydrogenation to yield a mixture of cis and trans isomers.

Synthesis of cis-4-Methylcyclohexylamine

A patented method for the preparation of cis-4-methylcyclohexylamine involves a two-step process :

  • Hydrogenation reaction: 4-methyl phenylboronic acid or its ester is dissolved in a hydrogenation solvent and hydrogenated under a rhodium carbon catalyst to obtain 4-methyl cyclohexyl boric acid/ester predominantly in the cis form. This intermediate is then recrystallized to obtain pure cis-4-methyl cyclohexyl boric acid or its ester.

  • Amine substitution reaction: The cis-4-methylcyclohexylboronic acid/ester is dissolved in a solvent, followed by the addition of sulfamic acid and an aqueous solution of inorganic base to yield cis-4-methylcyclohexylamine.

This synthetic approach demonstrates high stereoselectivity, with reported yields of around 85% and purity of 98.7-99.6% as determined by gas chromatography .

Synthesis of trans-4-Methylcyclohexylamine

Various methods for synthesizing trans-4-methylcyclohexylamine have been documented. One approach involves the rearrangement of trans-4-methylcyclohexanecarboxylic acid using sodium azide to generate an isocyanate intermediate, which is subsequently hydrolyzed to obtain trans-4-methylcyclohexylamine.

A study focused on optimizing the synthesis of trans-4-methylcyclohexylamine highlighted a method using supported ruthenium catalysts and alkali metal promoters, which provided improved stereoselectivity toward the trans isomer.

Biological Activity and Applications

Spermidine Synthase Inhibition

The most significant biological activity of 4-methylcyclohexylamine, particularly the trans isomer, is its potent inhibition of spermidine synthase, an enzyme involved in polyamine biosynthesis .

Trans-4-methylcyclohexylamine has been identified as one of the most potent inhibitors of spermidine synthase known to date. Studies have demonstrated that it inhibits pig spermidine synthase with 50% inhibition at a concentration of 1.7 μM, compared to 8.1 μM for cyclohexylamine and 2.5 μM for S-adenosyl-1,8-diamino-3-thiooctane . The inhibition is competitive with putrescine, with a Ki value of 40 nM .

Table 2: Inhibition of Spermidine Synthase by Various Compounds

CompoundIC50 Value (μM)
Trans-4-methylcyclohexylamine1.7
Cyclohexylamine8.1
S-adenosyl-1,8-diamino-3-thiooctane2.5

The inhibitory effect on spermidine synthase has significant implications for polyamine metabolism in biological systems. Administration of trans-4-methylcyclohexylamine to rat tissues has been shown to decrease spermidine levels while increasing spermine levels, a pattern that persists with both short-term (1 week) and long-term (1 month) administration .

Cancer Research

4-Methylcyclohexylamine has demonstrated potential applications in cancer research, particularly through its effect on polyamine metabolism. Studies have shown that it has potential chemopreventive effects against B-cell lymphomas. In research involving transgenic mice, administration of 4-methylcyclohexylamine alongside difluoromethylornithine (DFMO) led to significant reduction in tumor development by inhibiting the Myc oncogene pathway .

In a controlled experiment, mice treated with a diet containing 0.025% 4-methylcyclohexylamine showed markedly decreased tumor incidence compared to control groups, with histological analysis confirming reduced proliferation of malignant B-cells.

Neuroinflammation Research

Research indicates that 4-methylcyclohexylamine may influence the endocannabinoid system, particularly by modulating cannabinoid receptor activity related to microglial cells. This modulation potentially leads to decreased release of pro-inflammatory cytokines, suggesting a therapeutic role in neurodegenerative diseases.

Chemical Synthesis Applications

4-Methylcyclohexylamine serves as an important reagent in the synthesis of various biologically active compounds, including:

  • Kinase inhibitors

  • Receptor agonists and antagonists

  • Various pharmaceutical ligands

The compound has also been utilized as an intermediate in the synthesis of the antidiabetic drug glimepiride, demonstrating its value in pharmaceutical manufacturing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator